Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
123409-85-8
VCID:
VC20879781
InChI:
InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-5-4-7(10)9(5)6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
SMILES:
COC(=O)C1CCC2N1C(=O)C2
Molecular Formula:
C8H11NO3
Molecular Weight:
169.18 g/mol
Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.: 123409-85-8
Cat. No.: VC20879781
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123409-85-8 |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-5-4-7(10)9(5)6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
| Standard InChI Key | XARUTHCTRHHHFN-PHDIDXHHSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CC[C@H]2N1C(=O)C2 |
| SMILES | COC(=O)C1CCC2N1C(=O)C2 |
| Canonical SMILES | COC(=O)C1CCC2N1C(=O)C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator